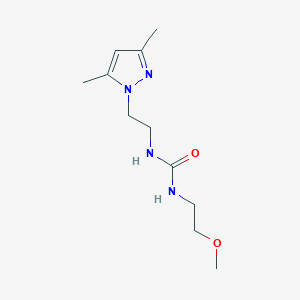![molecular formula C6H8Cl2N4 B2611182 1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride CAS No. 28279-45-0](/img/structure/B2611182.png)
1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Wirkmechanismus
Target of Action
The primary targets of 1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride are IKK-ɛ and TBK1 . These proteins play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
This compound interacts with its targets, IKK-ɛ and TBK1, by binding to their active sites . This binding results in the phosphorylation of NF-kappaB, which is a key regulator of immune response, cell survival, and proliferation .
Biochemical Pathways
The compound affects the NF-kappaB signaling pathway . The activation of NF-kappaB leads to the transcription of genes involved in immune response, inflammation, cell survival, and proliferation . The downstream effects include the production of cytokines, growth factors, and enzymes that regulate cell survival and proliferation .
Pharmacokinetics
It is known that the compound’s application improves selectivity, pharmacokinetics, metabolic stability, and reduces different side effects, including toxicity .
Result of Action
The molecular and cellular effects of this compound’s action include the activation of NF-kappaB, leading to the transcription of genes involved in immune response, inflammation, cell survival, and proliferation . This can result in enhanced immune response, controlled inflammation, and regulated cell growth .
Biochemische Analyse
Biochemical Properties
1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It has been synthesized as a promising purine bioisostere for synthetic and medicinal chemistry
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cellular context. It has been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of biochemical interactions. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being researched.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The specifics of these metabolic pathways are still being studied.
Vorbereitungsmethoden
The synthesis of 1H-Imidazo[4,5-b]pyridin-5-amine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the construction of the imidazo[4,5-b]pyridine framework. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1H-Imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides
These reactions often result in the formation of derivatives with modified functional groups, enhancing the compound’s properties for specific applications .
Wissenschaftliche Forschungsanwendungen
1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazo[4,5-b]pyridin-5-amine is unique due to its specific structural features and reactivity. Similar compounds include:
Imidazo[4,5-c]pyridine: Another fused heterocycle with similar biological activity.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in materials science.
Imidazo[1,2-a]pyridine: Commonly used in the synthesis of pharmaceuticals.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of 1H-Imidazo[4,5-b]pyridin-5-amine .
Eigenschaften
IUPAC Name |
1H-imidazo[4,5-b]pyridin-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.2ClH/c7-5-2-1-4-6(10-5)9-3-8-4;;/h1-3H,(H3,7,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXIHQFSQBHJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2611100.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2611101.png)

![2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2611103.png)
![6,7-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2611105.png)




![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)

![N-(2-fluorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2611121.png)

